2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one
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Overview
Description
2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique bromine and methoxy substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves the bromination of 1,3-dimethoxy-10-methylacridin-9(10H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time would be critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the bromine substituent to a hydrogen atom, yielding 1,3-dimethoxy-10-methylacridin-9(10H)-one.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinone derivatives, while substitution reactions could produce various substituted acridines.
Scientific Research Applications
2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may have applications in various fields of scientific research:
Chemistry: As a precursor for the synthesis of more complex acridine derivatives.
Biology: Potential use as a fluorescent probe or DNA intercalator.
Medicine: Investigation of its pharmacological properties, such as anticancer or antimicrobial activities.
Industry: Possible applications in the development of dyes or pigments.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one would depend on its specific biological target. For example, if it acts as a DNA intercalator, it would insert itself between DNA base pairs, disrupting DNA replication and transcription processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-10-methylacridin-9(10H)-one: Lacks the bromine substituent, potentially resulting in different chemical and biological properties.
2-Chloro-1,3-dimethoxy-10-methylacridin-9(10H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.
Uniqueness
The presence of the bromine atom in 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may confer unique reactivity and biological activity compared to its analogs. Bromine is a larger and more polarizable atom than chlorine, which could influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
CAS No. |
88901-75-1 |
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Molecular Formula |
C16H14BrNO3 |
Molecular Weight |
348.19 g/mol |
IUPAC Name |
2-bromo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H14BrNO3/c1-18-10-7-5-4-6-9(10)15(19)13-11(18)8-12(20-2)14(17)16(13)21-3/h4-8H,1-3H3 |
InChI Key |
UZVHQRPTYVBDAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)Br)OC |
Origin of Product |
United States |
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